molecular formula C15H15N7O2S B2713979 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide CAS No. 1058238-88-2

4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide

货号: B2713979
CAS 编号: 1058238-88-2
分子量: 357.39
InChI 键: ZUJIGXGXTQZCRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.

作用机制

The mechanism of action of 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and disrupting downstream signaling pathways that are crucial for cell growth and survival . This leads to cell cycle arrest and apoptosis in cancer cells .

生物活性

The compound 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is a novel derivative within the class of 1,2,3-triazolo[4,5-d]pyrimidines. This class has garnered attention for its diverse biological activities, including antiplatelet and antibacterial properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound includes a benzamide moiety linked to a thioacetamido group, which is further connected to a triazolo-pyrimidine core. The structural formula is represented as follows:

C15H18N6S(Molecular Weight 318.41)\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{S}\quad (\text{Molecular Weight }318.41)

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to ticagrelor, a known antiplatelet agent. Research indicates that modifications to the triazolo[4,5-d]pyrimidine structure can lead to varied antibacterial efficacy against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
TicagrelorS. aureus0.5 µg/mL
Compound AE. faecalis1.0 µg/mL
Compound BS. epidermidis0.75 µg/mL

This table summarizes findings from various studies assessing the antibacterial activities of related compounds.

Antiplatelet Activity

The compound's structural similarities to ticagrelor suggest potential antiplatelet activity through inhibition of P2Y12 receptors. Studies have shown that modifications can retain this activity while possibly dissociating it from antibacterial effects . The dual-action potential makes it an interesting candidate for further investigation in cardiovascular therapies.

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A study conducted by Goffin et al. synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their efficacy against resistant bacterial strains. The results indicated that certain modifications could enhance antibacterial activity while maintaining antiplatelet effects .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the SAR of triazolo[4,5-d]pyrimidines. It was found that bulky substituents at specific positions on the pyrimidine ring affected both antibacterial and antiplatelet activities differently, suggesting distinct mechanisms of action .

The biological activity of this compound likely involves multiple mechanisms:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
  • Antiplatelet Mechanism : It likely inhibits ADP-induced platelet aggregation by blocking P2Y12 receptors.

Toxicity and Safety Profile

Preliminary studies indicate a favorable safety profile for similar compounds, with low toxicity observed in vitro against human cell lines . Further toxicological assessments are necessary to establish safety for clinical use.

属性

IUPAC Name

4-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2S/c1-2-22-14-12(20-21-22)15(18-8-17-14)25-7-11(23)19-10-5-3-9(4-6-10)13(16)24/h3-6,8H,2,7H2,1H3,(H2,16,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJIGXGXTQZCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。